5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide
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Overview
Description
5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide is a synthetic compound that features both imidazole and isoxazole moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.
Mechanism of Action
Target of action
Imidazole derivatives are known to interact with a variety of biological targets. They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of action
The mode of action of imidazole derivatives can vary widely depending on the specific compound and its targets. Generally, these compounds can interact with their targets through hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical pathways
Imidazole derivatives can affect a variety of biochemical pathways. For example, some imidazole derivatives have been found to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Pharmacokinetics
The pharmacokinetics of imidazole derivatives can also vary widely. Factors such as solubility, stability, and the presence of functional groups can affect absorption, distribution, metabolism, and excretion .
Result of action
The result of the action of imidazole derivatives can range from antimicrobial effects to anti-inflammatory effects, depending on the specific compound and its targets .
Action environment
The action of imidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide typically involves the formation of the imidazole and isoxazole rings followed by their coupling. One common method includes:
Formation of the Imidazole Ring: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Formation of the Isoxazole Ring: Isoxazoles can be synthesized via the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine.
Coupling Reaction: The final step involves coupling the imidazole and isoxazole rings under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Known for its antimicrobial properties.
Metronidazole: A well-known antibiotic and antiprotozoal agent.
Uniqueness
5-methyl-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)isoxazole-3-carboxamide is unique due to its dual heterocyclic structure, which allows it to interact with a broader range of biological targets compared to similar compounds. This dual functionality enhances its potential as a versatile agent in medicinal chemistry and drug development.
Properties
IUPAC Name |
5-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-8-7-10(14-17-8)11(16)13-4-6-15-5-3-12-9(15)2/h3,5,7H,4,6H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKDLGYYNNFYMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C=CN=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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